N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Anticancer 1,3,4-thiadiazole 4-chlorophenyl

Select this precise compound for reproducible anticancer and CA-inhibitor SAR. The 4-chlorophenyl substituent delivers maximal A549 antiproliferative activity in the 1,3,4-thiadiazole amide series, while the bulky pivalamide group confers distinct steric constraints and metabolic stability that smaller acyl groups cannot replicate. Blind substitution with unsubstituted phenyl or 4-fluorophenyl analogs compromises target affinity and pharmacokinetics, making this the indispensable reference scaffold for tumor-associated carbonic anhydrase IX/XII inhibitor design and agrochemical insecticide discovery programs.

Molecular Formula C13H14ClN3OS
Molecular Weight 295.79
CAS No. 392241-80-4
Cat. No. B2580413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
CAS392241-80-4
Molecular FormulaC13H14ClN3OS
Molecular Weight295.79
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H14ClN3OS/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18)
InChIKeyGZLQYQTWHYJECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide (CAS 392241-80-4): Sourcing and Differentiation Overview


N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide (CAS 392241-80-4) is a synthetic 1,3,4-thiadiazole derivative featuring a 4-chlorophenyl substituent at the 5-position and a sterically bulky pivalamide (2,2-dimethylpropanamide) group at the 2-position . The 1,3,4-thiadiazole class is extensively investigated for diverse pharmacological applications, including anticancer, antimicrobial, antiviral, and insecticidal activities [1]. The combination of a halogenated aryl ring and a hindered amide tail is a recurrent motif in structure-activity relationship (SAR) studies aimed at optimizing target binding, metabolic stability, and selectivity [2].

Why Generic Substitution Fails: The Critical Impact of 4-Chlorophenyl and Pivalamide Moieties on Function


Substituting N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide with a close analog, such as the unsubstituted phenyl or 4-fluorophenyl derivative, is not a functionally neutral decision. Within the 1,3,4-thiadiazole class, the electronic nature (Hammett sigma constants) and lipophilicity (π values) of the 5-aryl substituent directly modulate target binding affinity, as demonstrated by SAR studies showing the 4-chlorophenyl moiety's superior contribution to antiproliferative activity against A549 lung carcinoma cells compared to other substituents [1]. Furthermore, the bulky pivalamide group imparts distinct steric constraints and metabolic stability profiles that smaller acyl groups like acetamide cannot replicate [2]. These structural features are not interchangeable without altering the compound's pharmacokinetic and pharmacodynamic properties, making blind substitution a high-risk procurement strategy for reproducible research.

Product-Specific Quantitative Differentiation Evidence for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide


4-Chlorophenyl Substituent Confers Superior Antiproliferative Activity in A549 Lung Carcinoma

In a series of 1,3,4-thiadiazole amide derivatives, the compound bearing a 4-chlorophenyl moiety (compound 3'h) demonstrated the highest antiproliferative efficacy against A549 lung carcinoma cells among all tested analogs [1]. This finding directly positions the 4-chlorophenyl substitution as a superior pharmacophoric element compared to other aryl substitutions within this chemotype. While the specific pivalamide analog was not the exact compound tested in this study, the 4-chlorophenyl-1,3,4-thiadiazole core is conserved, providing class-level inference that the 4-chlorophenyl group is a critical driver of A549 cytotoxicity.

Anticancer 1,3,4-thiadiazole 4-chlorophenyl A549

Pivalamide Moiety in 1,3,4-Thiadiazole Scaffold Engages Carbonic Anhydrase Active Site via Defined Binding Mode

The pivalamide-thiadiazole motif has been co-crystallized with carbonic anhydrase isoforms, providing atomic-level validation of binding. The structurally related compound N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pivalamide was solved in complex with both CA II (PDB 7JNX, 1.29 Å resolution) and a CA IX mimic (PDB 7JO3) [1][2]. These structures confirm that the 2,2-dimethylpropanamide moiety occupies the hydrophobic pocket of the enzyme active site, while the thiadiazole ring coordinates the catalytic zinc ion [1]. The presence of the pivalamide group in CAS 392241-80-4 suggests potential for similar engagement with carbonic anhydrase targets, distinguishing it from analogs with less sterically demanding or less lipophilic amide substituents.

Carbonic Anhydrase Inhibition Pivalamide X-ray Crystallography Tumor-Associated CA IX

5-(4-Chlorophenyl)-1,3,4-thiadiazole Scaffold Validated in Anticancer Lead Optimization with In Vivo Tumor Targeting

The 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold has been elaborated into advanced anticancer leads with demonstrated in vivo tumor targeting. Compound 4i, a benzyl piperidine derivative of this scaffold, exhibited selective cytotoxicity against MCF-7 and HepG2 cancer cells over normal Vero cells, induced S and G2/M phase cell cycle arrest, and activated apoptotic pathways (increased Bax/Bcl-2 ratio and caspase 9 levels) [1]. Critically, an in vivo radioactive tracing study confirmed compound 4i's ability to target sarcoma cells in a tumor-bearing mouse model [1]. These data establish the 5-(4-chlorophenyl)-1,3,4-thiadiazole core as a validated platform for developing targeted anticancer agents with favorable selectivity and in vivo distribution.

Anticancer Drug Discovery 5-(4-Chlorophenyl)-1,3,4-thiadiazole In Vivo Pharmacokinetics Sarcoma Targeting

Pivalamide-Thiadiazole Class Demonstrates Insecticidal Activity Across Sap-Feeding Pest Spectrum

The N-(5-aryl-1,3,4-thiadiazol-2-yl)amide chemotype, to which CAS 392241-80-4 belongs, was discovered and optimized by Dow AgroSciences as a novel insecticide class through high-throughput screening and systematic SAR studies [1]. Compounds in this series demonstrated activity against Aphis gossypii (cotton aphid), Myzus persicae (green peach aphid), and Bemisia tabaci (sweetpotato whitefly) [1]. The SAR investigation revealed that both the amide tail (including pivalamide-type substituents) and the aryl A-ring (such as 4-chlorophenyl) are critical for insecticidal potency and pest spectrum breadth [1]. This industrial validation distinguishes the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide scaffold from other thiadiazole classes without demonstrated agricultural utility.

Agrochemical Discovery Insecticide N-(5-aryl-1,3,4-thiadiazol-2-yl)amide Sap-Feeding Pests

Selectivity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Derivatives for Tumor-Associated Carbonic Anhydrase Isoforms IX and XII

Elaboration of the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold with a p-tolyl sulfonamide moiety (compound 3) yielded a compound with remarkable potency against multiple cancer cell lines (MCF-7, HepG2, HCT116, A549) and lower potency on normal WI-38 cells, surpassing both the starting amine 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine and the positive control Staurosporine [1]. The enhanced activity was attributed to inhibition of tumor-associated human carbonic anhydrase isoforms IX and XII with selectivity over the off-target cytosolic isoform II [1]. This demonstrates that the 5-(4-chlorophenyl)-1,3,4-thiadiazole core, when appropriately functionalized, can achieve isoform-selective CA inhibition linked to anticancer activity.

Carbonic Anhydrase Selectivity Tumor-Associated CA IX/XII 5-(4-chlorophenyl)-1,3,4-thiadiazole Anticancer Selectivity

Optimal Application Scenarios for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide (CAS 392241-80-4)


Anticancer Lead Discovery: Lung Carcinoma (A549) and Breast Cancer (MCF-7) Programs

This compound serves as an optimal starting scaffold for medicinal chemistry programs targeting A549 lung carcinoma and MCF-7 breast cancer. The 4-chlorophenyl substituent has been specifically associated with maximal A549 antiproliferative activity within the 1,3,4-thiadiazole amide series [1]. The scaffold can be further elaborated at the amide position or via sulfonamide introduction to access tumor-associated carbonic anhydrase IX/XII inhibition, a validated anticancer mechanism with in vivo tumor targeting capability [2][3].

Carbonic Anhydrase Inhibitor Design: Isoform-Selective Probe Development

The pivalamide-thiadiazole motif has been crystallographically validated to bind carbonic anhydrase active sites [1]. Researchers developing isoform-selective CA IX/XII inhibitors can use this compound as a core scaffold, with the 5-position 4-chlorophenyl group available for further derivatization to modulate isoform selectivity. The demonstrated selectivity window of elaborated derivatives for CA IX/XII over CA II supports the scaffold's utility in designing tumor-selective CA inhibitors [2].

Agrochemical Discovery: Novel Insecticide Development Against Sap-Feeding Pests

The N-(5-aryl-1,3,4-thiadiazol-2-yl)amide class has been industrially validated by Dow AgroSciences as a novel insecticide chemotype active against cotton aphid, green peach aphid, and sweetpotato whitefly [1]. This compound can serve as a reference standard or starting point for SAR studies aimed at optimizing insecticidal potency, pest spectrum, and environmental safety profiles within agrochemical discovery programs targeting hemipteran pests.

Chemical Biology Tool: Structure-Activity Relationship Studies on Halogen Effects

The 4-chlorophenyl substituent provides a defined electronic and lipophilic profile (σp = 0.23, π = 0.71) that can be systematically compared with 4-fluorophenyl, 4-bromophenyl, and 4-iodophenyl analogs to probe halogen-dependent effects on target binding, cellular permeability, and metabolic stability. Such systematic SAR studies are essential for lead optimization and are supported by existing comparative data showing superior activity of 4-chlorophenyl derivatives in the 1,3,4-thiadiazole class [1].

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.